REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].O1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1.[BH4-].[Na+].[CH2:13](O)[CH3:14]>>[O:8]1[CH:9]=[CH:10][C:6]([CH:1]2[NH:4][CH2:14][CH2:13][NH:3][CH2:2]2)=[CH:7]1 |f:2.3|
|
Name
|
solid
|
Quantity
|
4.544 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred at room temperature for 3-hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
This mixture was stirred at 0° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=C(C=C1)C1CNCCN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |